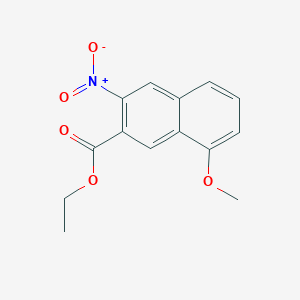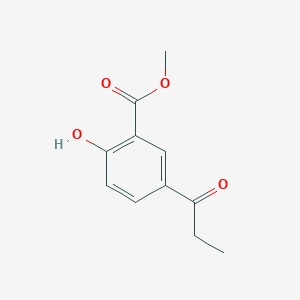
4-Benzyl-thiophene-3-carbaldehyde
概要
説明
4-Benzyl-thiophene-3-carbaldehyde is a chemical compound with the molecular formula C₁₂H₁₀OS and a molecular weight of 202.27 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in research and development, particularly in the fields of organic chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-thiophene-3-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group into the thiophene ring . This reaction involves the use of reagents such as phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Vilsmeier-Haack reaction or similar formylation techniques. The scalability of these reactions makes them suitable for industrial synthesis .
化学反応の分析
Types of Reactions: 4-Benzyl-thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various electrophiles can be introduced using reagents like bromine (Br₂) or iodine (I₂) under acidic conditions.
Major Products:
Oxidation: 4-Benzylthiophene-3-carboxylic acid.
Reduction: 4-Benzylthiophene-3-methanol.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
4-Benzyl-thiophene-3-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 4-Benzyl-thiophene-3-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group is highly reactive and can form various derivatives through nucleophilic addition and condensation reactions. These reactions enable the compound to interact with different molecular targets, facilitating its use in synthetic chemistry .
類似化合物との比較
- Thiophene-2-carbaldehyde
- Thiophene-3-carbaldehyde
- 4-Methylthiophene-3-carbaldehyde
Comparison: The benzyl group provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C12H10OS |
|---|---|
分子量 |
202.27 g/mol |
IUPAC名 |
4-benzylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C12H10OS/c13-7-12-9-14-8-11(12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 |
InChIキー |
MOKRBDCJFCISEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CSC=C2C=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[5-(2-Amino-4-pyridyl)-2-ethyl-1,3-thiazol-4-YL]benzoic acid](/img/structure/B8461943.png)


![(5S)-{[(tert-butyl)dimethylsilyloxy]methyl}-2-pyrrolidinone](/img/structure/B8461960.png)

![2-tert-butyl 3-methyl (1s,3s,4r)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B8461968.png)





![Ethyl 2-[4-(oxan-4-yl)phenoxy]propanoate](/img/structure/B8462030.png)

![tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate](/img/structure/B8462041.png)
